molecular formula C10H21ClO2Si B8454111 (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal

(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal

Cat. No.: B8454111
M. Wt: 236.81 g/mol
InChI Key: UTZDSSCUZVIWQI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is an organic compound that features a tert-butyldimethylsilyloxy group and a chlorobutanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The chlorobutanal moiety can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal involves its reactivity with various chemical reagents. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The chlorobutanal moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(tert-Butyldimethylsilyloxy)-4-hydroxybutanal
  • (S)-3-(tert-Butyldimethylsilyloxy)-4-bromobutanal
  • (S)-3-(tert-Butyldimethylsilyloxy)-4-iodobutanal

Uniqueness

(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is unique due to the presence of both a tert-butyldimethylsilyloxy group and a chlorobutanal moiety. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H21ClO2Si

Molecular Weight

236.81 g/mol

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal

InChI

InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m0/s1

InChI Key

UTZDSSCUZVIWQI-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CC=O)CCl

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=O)CCl

Origin of Product

United States

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